Dicyclopropylamine hydrochloride

Description

Overview of Dicyclopropylamine (B1602253) Hydrochloride as a Chemical Entity

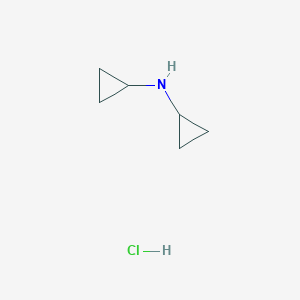

Dicyclopropylamine hydrochloride is the hydrochloride salt of the secondary amine dicyclopropylamine. The parent amine features two cyclopropyl (B3062369) groups bonded to a nitrogen atom. The formation of the hydrochloride salt enhances the compound's stability and water solubility, making it more amenable for handling and use in various chemical applications. The presence of the strained three-membered cyclopropyl rings imparts unique electronic and steric properties to the molecule, influencing its reactivity and making its synthesis a notable challenge for chemists.

Recent research has focused on developing efficient and scalable methods for the preparation of high-quality this compound. One successful approach involves a Chan-Lam coupling reaction of N-cyclopropyl 4-nitrobenzenesulfonamide (B188996) with cyclopropylboronic acid, followed by deprotection. acs.org Another strategy has been the development of a process starting from the reductive alkylation of allylamine, followed by a key deallylation step. nih.gov These modern synthetic routes have been crucial in making the compound more accessible for research purposes.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₂ClN |

| Molecular Weight | 133.62 g/mol |

| CAS Number | 246257-69-2 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Significance of this compound in Contemporary Chemical Science

The significance of this compound in modern chemical science is multifaceted. Primarily, its challenging synthesis has made it a subject of interest in the field of process chemistry, where the development of efficient, scalable, and high-purity synthetic routes is a primary goal. The unique chemical properties of dicyclopropylamine, such as its chemical instability and high aqueous solubility, present considerable hurdles in its preparation, isolation, and purification. nih.gov

Furthermore, the cyclopropylamine (B47189) structural motif is an important component in a variety of biologically active molecules. This has led to significant interest in compounds containing this functional group within medicinal chemistry and agrochemical research. While dicyclopropylamine-containing compounds are less common than their mono-cyclopropylamine counterparts, the unique steric and electronic properties conferred by the two cyclopropyl groups make it a valuable building block for the synthesis of novel chemical entities with potential applications in these fields. acs.org

Historical Context of this compound Research

While the parent compound, cyclopropylamine, has a longer history in chemical literature, with laboratory preparations described as early as the mid-20th century, specific research into this compound appears to be a more recent development. Early research on cyclopropylamines focused on their synthesis and fundamental reactivity. However, dedicated studies and publications detailing the synthesis and properties of this compound have predominantly emerged in the 21st century.

The recent surge in interest is likely linked to the growing importance of complex amine structures in drug discovery and the need for novel building blocks. The challenges associated with the synthesis of this compound have spurred innovation in synthetic methodology, with significant advancements in creating scalable and efficient processes being reported in the last two decades.

Scope and Objectives of the Research Outline

This article provides a concise overview of this compound, with a specific focus on its chemical nature, the scientific drivers for its study, and the historical context of its research. The objective is to present a clear and scientifically accurate summary based on available academic and patent literature. The scope is intentionally limited to the fundamental chemical aspects of the compound and does not extend to pharmacological or toxicological data. The aim is to furnish a foundational understanding of this compound as a subject of contemporary chemical research.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-cyclopropylcyclopropanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-2-5(1)7-6-3-4-6;/h5-7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIHNRAZVMHKIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660103 | |

| Record name | N-Cyclopropylcyclopropanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246257-69-2 | |

| Record name | N-Cyclopropylcyclopropanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclopropylcyclopropanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dicyclopropylamine Hydrochloride

Evolution of Synthetic Approaches to Dicyclopropylamine (B1602253) Hydrochloride Salt

The quest for a viable and scalable synthesis of dicyclopropylamine hydrochloride has led to the development of several distinct strategies, each with its own set of advantages and drawbacks.

Initial approaches to synthesizing dicyclopropylamine often faced challenges related to yield, purity, and scalability. One of the earlier patented methods involved the reductive cyclopropanation of cyclopropyl (B3062369) cyanide. However, this protocol was reported to provide poor yields, in the range of 15–20%, of impure dicyclopropylamine. beilstein-journals.org The purification of the product was cumbersome, requiring conversion to its tert-butyl carbamate (B1207046) derivative followed by column chromatography, rendering the procedure difficult to scale up for larger quantities. beilstein-journals.org

Another potential early-stage approach involves the direct alkylation of cyclopropylamine (B47189). However, this method is generally difficult to control and often leads to multiple alkylations, reducing the yield of the desired secondary amine. masterorganicchemistry.com The high reactivity of the amine group in cyclopropylamine, a consequence of the strained cyclopropane (B1198618) ring, contributes to this lack of selectivity. longdom.org These limitations necessitated the development of more refined and controlled synthetic routes.

Recognizing the shortcomings of early methods, significant research efforts were directed toward creating more scalable and efficient syntheses of this compound. One such improved method involves a Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid. This multi-step process begins with the large-scale synthesis of the carboxylic acid from 1-bromo-1-cyclopropylcyclopropane, which can be achieved in good yields. beilstein-journals.org The subsequent Curtius degradation, followed by deprotection, provides this compound in high yield. beilstein-journals.orgnih.gov This route represents a significant improvement in scalability and yield over previous methods. beilstein-journals.org

Further advancements have been made through the optimization of reaction conditions and the use of alternative reagents. For instance, a process was developed that provides this compound with an excellent purity profile (>99 GC area %). acs.org This strategy focused on improving cost-efficiency, safety, and scalability, and featured an efficient reductive amination protocol. acs.org

A comparative overview of scalable methods is presented below:

| Method | Starting Material | Key Transformation | Reported Yield | Scalability | Reference |

|---|---|---|---|---|---|

| Curtius Degradation | 1-Bromo-1-cyclopropylcyclopropane | Formation of carboxylic acid, then Curtius degradation | 87% (final deprotection step) | Demonstrated on a 900 mmol scale | beilstein-journals.org |

| Optimized Reductive Amination | Not specified | Reductive amination | >99% purity | Developed for process chemistry | acs.org |

The development of robust processes capable of consistently delivering high-quality this compound is crucial for its application in pharmaceutical manufacturing. A key challenge in this regard is the management of impurities, such as N-propylcyclopropylamine and mono-cyclopropylamine. acs.org A robust process was developed that not only improved cost-efficiency and safety but also minimized these impurities to negligible levels. acs.org

This process incorporated chemo-selective, palladium-catalyzed deallylation reactions and an efficient reductive amination protocol. acs.org To address the inherent instability of the dicyclopropylamine free base, an innovative isolation procedure was developed. This procedure reliably reduced residual palladium to less than 20 ppm and minimized key impurities to less than 0.1%. acs.org The final product, this compound, was obtained with a purity exceeding 99 GC area %. acs.orgacs.org

Another approach to obtaining high-quality this compound involves the use of a Curtius degradation protocol. beilstein-journals.org This method provides the hydrochloride salt as a colorless powder, which can be obtained in high purity after precipitation and washing. beilstein-journals.orgnih.gov

Key Reaction Mechanisms in this compound Synthesis

The synthesis of this compound relies on several key chemical transformations. The mechanisms of two of the most important reactions, reductive amination and Chan-Lam coupling, are discussed below.

Reductive amination is a cornerstone of amine synthesis and has been effectively employed in the preparation of dicyclopropylamine. acs.orgwikipedia.org This reaction typically involves two main steps: the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. libretexts.org

In the context of dicyclopropylamine synthesis, the reaction proceeds via the condensation of cyclopropanecarboxaldehyde (B31225) with cyclopropylamine to form an imine intermediate. This is followed by in-situ reduction of the imine to yield dicyclopropylamine. longdom.orgacs.org The reaction is often carried out in a one-pot fashion, where the imine is not isolated. wikipedia.org

A variety of reducing agents can be used for this transformation, with sodium borohydride (B1222165) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN), being common choices. longdom.orgmasterorganicchemistry.com The use of NaBH₃CN is particularly advantageous as it is selective for the reduction of imines in the presence of aldehydes. masterorganicchemistry.comyoutube.com

Step 1: Imine Formation: Cyclopropanecarboxaldehyde reacts with cyclopropylamine under mildly acidic conditions to form a cyclopropyl-substituted imine. youtube.com

Step 2: Reduction: The imine is then reduced by a hydride-based reducing agent to form dicyclopropylamine. youtube.com

This method has been shown to be efficient and scalable, contributing to the development of robust manufacturing processes for this compound. acs.org

The Chan-Lam coupling, a copper-catalyzed cross-coupling reaction, offers an alternative and powerful method for the formation of carbon-nitrogen bonds. researchgate.netrsc.orgorganic-chemistry.org This reaction typically involves the coupling of an amine with a boronic acid derivative in the presence of a copper catalyst and an oxidant, often oxygen from the air. researchgate.netorganic-chemistry.orgwikipedia.org While not a direct synthesis of dicyclopropylamine itself, it can be used to prepare key precursors.

In a potential application for dicyclopropylamine synthesis, a Chan-Lam coupling could be envisioned to couple cyclopropylamine with a cyclopropylboronic acid. This would form dicyclopropylamine directly. The reaction is known for its mild conditions, often proceeding at room temperature and being tolerant of a wide range of functional groups. rsc.orgorganic-chemistry.org

The general mechanism of the Chan-Lam coupling is thought to involve the following steps:

Formation of a copper(II)-amine complex.

Transmetalation with the boronic acid to form a copper(II)-aryl/alkyl intermediate.

Oxidation to a copper(III) species.

Reductive elimination to form the C-N bond and regenerate a copper(I) catalyst, which is then re-oxidized to copper(II) to complete the catalytic cycle. wikipedia.org

The versatility and mild conditions of the Chan-Lam coupling make it an attractive strategy for the synthesis of complex amines and their precursors in medicinal chemistry. researchgate.netrsc.org

Deallylation Reactions in this compound Synthesis

Deallylation serves as a crucial deprotection strategy in organic synthesis. The allyl group is a useful protecting group for amines due to its stability under many reaction conditions and its selective removal under mild conditions, typically using a palladium catalyst. researchgate.net

The palladium(0)-catalyzed deallylation is a widely used method for the deprotection of allylic amines. researchgate.netacs.org This reaction involves the treatment of an N-allyl amine with a palladium(0) catalyst, which oxidatively adds to the allyl group to form a π-allyl palladium(II) complex. researchgate.net The allyl group is then transferred to a scavenger molecule, regenerating the palladium(0) catalyst and liberating the free amine. researchgate.net In the context of dicyclopropylamine synthesis, this strategy would involve the synthesis of an N-allyldicyclopropylamine intermediate, followed by palladium-catalyzed removal of the allyl group to furnish the desired secondary amine. acs.org This method is valued for its mild conditions and high selectivity, which prevents damage to sensitive functional groups within the molecule. acs.org

Table 3: Components of Palladium-Catalyzed Deallylation

| Component | Role | Example | Reference |

| Catalyst | Forms π-allyl complex with the substrate. | Pd(PPh₃)₄ | researchgate.net |

| Allyl Scavenger | Nucleophile that accepts the allyl group from the palladium complex. | Morpholine, Dimedone, 1,3-dimethylbarbituric acid (NDMBA) | researchgate.net |

| Substrate | The N-allyl protected amine. | N-Allyldicyclopropylamine | acs.org |

| Product | The deprotected secondary amine. | Dicyclopropylamine | acs.org |

Von Braun Dealkylation Approaches

The Von Braun reaction is a classic method for the N-dealkylation of tertiary amines. wikipedia.org The reaction typically involves treating a tertiary amine with cyanogen (B1215507) bromide (CNBr), which leads to the cleavage of one N-alkyl bond and the formation of an organocyanamide and an alkyl bromide. wikipedia.org The cyanamide (B42294) can then be hydrolyzed to the corresponding secondary amine. Modern variations of this reaction may use other reagents, such as chloroformates (e.g., α-chloroethyl chloroformate), to achieve a similar transformation under different conditions. wikipedia.org This approach has been considered for the synthesis of dicyclopropylamine from a corresponding N-alkyl or N-benzyl tertiary amine precursor. acs.org

The mechanism involves the nucleophilic attack of the tertiary amine on the cyanogen bromide, displacing the bromide ion. wikipedia.org The resulting quaternary ammonium (B1175870) salt is then attacked by the bromide ion in an Sₙ2 reaction, cleaving the most susceptible alkyl group as an alkyl bromide and leaving behind the disubstituted cyanamide. wikipedia.org

Other Relevant Coupling and Functionalization Reactions

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. nih.gov This reaction is a cornerstone of modern medicinal chemistry due to its reliability, mild conditions, and exceptional tolerance of a wide variety of functional groups. nih.govmdpi.com

While not a direct method for synthesizing the dicyclopropylamine core itself, the Suzuki coupling is highly relevant for the diversification of pharmaceutical scaffolds that contain the dicyclopropylamine moiety. nih.gov For example, a drug discovery program might synthesize a core structure, such as a dicyclopropylamino-substituted aryl halide. This intermediate can then be subjected to Suzuki coupling with a diverse array of boronic acids to generate a library of analogues. nih.gov This rapid diversification allows for the efficient exploration of structure-activity relationships (SAR) to optimize the biological properties of a lead compound. nih.gov The versatility of the Suzuki reaction has been instrumental in the synthesis of numerous approved drugs. nih.gov

Table 4: Application of Suzuki Coupling for Scaffold Diversification

| Component | Role in Diversification | Example | Reference |

| Scaffold | Core structure containing the dicyclopropylamine group and a halide/triflate. | 4-Bromo-N,N-dicyclopropylaniline | nih.gov |

| Coupling Partner | Boronic acid or ester that introduces diversity. | Phenylboronic acid, Pyridine-3-boronic acid | mdpi.com |

| Catalyst System | Palladium catalyst and a base. | PdCl₂(dppf), K₂CO₃ | nih.gov |

| Product | A library of structurally diverse molecules for biological screening. | Variously substituted biaryl compounds | nih.gov |

Mukaiyama-Michael Reactions in Cyclopropylamine Derivatives

The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. nih.gov The Mukaiyama variant utilizes enol silanes as nucleophiles, activated by a Lewis acid. nih.gov While direct application to dicyclopropylamine synthesis is not extensively detailed in the provided results, the principles can be applied to the synthesis of substituted cyclopropylamines.

A related strategy involves the catalytic generation of enolate or enol nucleophiles. nih.gov For instance, N-heterocyclic carbenes (NHCs) can catalyze intramolecular Michael reactions. This process involves the addition of the NHC catalyst to an α,β-unsaturated aldehyde, which, after a subsequent protonation, generates a reactive enol intermediate. This intermediate can then undergo addition to a pendant conjugate acceptor. nih.gov Such a strategy could be envisioned for constructing a cyclopropane ring system bearing a nitrogen-containing substituent, a key step toward cyclopropylamine derivatives. The reaction of a substrate with both an α,β-unsaturated moiety and a pendant conjugate acceptor can lead to the formation of cyclic compounds with high diastereoselectivity and enantioselectivity. nih.gov For example, the reaction between methyl vinyl ketone and certain cyclopropylamine derivatives can result in a Michael addition product. chemrxiv.org

Simmons-Smith Cyclopropanation in Synthetic Pathways

The Simmons-Smith reaction is a cornerstone in the synthesis of cyclopropane rings, offering a stereospecific method for converting alkenes into cyclopropanes. wikipedia.orgorganicchemistrytutor.com The reaction typically employs a carbenoid species, often referred to as an organozinc carbenoid, generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgthermofisher.com This reagent adds a methylene (B1212753) (CH₂) group to both carbons of a double bond simultaneously, preserving the stereochemistry of the original alkene in the final cyclopropane product. wikipedia.orgorganicchemistrytutor.com

Key features of the Simmons-Smith reaction relevant to cyclopropylamine synthesis include:

Stereospecificity : The configuration of the alkene is retained in the cyclopropane product. wikipedia.org

Directing Groups : The presence of a hydroxyl group in proximity to the double bond can direct the cyclopropanation to occur on the same face of the molecule (cis-directing effect), as the zinc reagent coordinates with the oxygen atom. wikipedia.orgorganic-chemistry.org This is a powerful tool for controlling stereochemistry in complex syntheses.

Modifications : To improve reactivity and cost-effectiveness, several modifications have been developed. The Furukawa modification uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often leading to better yields. wikipedia.orgthermofisher.com

In the context of synthesizing dicyclopropylamine, this reaction can be adapted to introduce a cyclopropane ring onto a substrate that already contains a nitrogen function or can be readily converted to an amine. nih.gov Classical cyclopropanation methods like the Simmons-Smith reaction have been successfully adapted to integrate a nitrogen function, with significant progress in enantioselective synthesis. nih.gov

Schotten-Baumann Reaction Principles in Amide Formation

The Schotten-Baumann reaction is a classic method for synthesizing amides from an amine and an acyl chloride. iitk.ac.inwikipedia.org This reaction is fundamental in pathways where a cyclopropanecarboxylic acid is converted into a cyclopropylamine, often via a cyclopropanecarboxamide (B1202528) intermediate. The principles of this reaction are widely applied in organic synthesis. wikipedia.org

The reaction is typically conducted under "Schotten-Baumann conditions," which refer to a two-phase system of water and an organic solvent (like dichloromethane (B109758) or diethyl ether). wikipedia.org A base, dissolved in the aqueous phase, is crucial for the reaction's success. wikipedia.orgbyjus.com

Key Principles:

Nucleophilic Attack : The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. iitk.ac.injk-sci.com

Role of the Base : An aqueous base (e.g., sodium hydroxide) is added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. byjus.comorganic-chemistry.org This prevents the protonation of the unreacted amine, which would render it non-nucleophilic, thereby driving the reaction equilibrium towards the amide product. byjus.comorganic-chemistry.org Pyridine (B92270) can also be used as a base, sometimes enhancing the reactivity of the acyl chloride. byjus.com

Product Formation : The tetrahedral intermediate collapses, expelling a chloride ion and, after deprotonation of the nitrogen, yielding the stable amide product. jk-sci.com

This method is instrumental in preparing amide precursors that can subsequently undergo rearrangement reactions, such as the Hofmann or Curtius rearrangement, to yield the desired cyclopropylamine. nih.govresearchgate.net

Process Optimization and Scale-Up in this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents numerous challenges, including cost, safety, and purity. acs.org The structural simplicity of dicyclopropylamine belies the difficulties associated with its synthesis, which are compounded by its chemical instability and high aqueous solubility. acs.org

Strategies for Enhanced Cost-Efficiency and Safety

One successful approach involved a multi-step synthesis that featured key improvements: acs.org

Efficient Reductive Amination : An optimized reductive amination protocol was a cornerstone of an improved synthesis route. acs.org

Chemo-selective Catalysis : The use of two chemo-selective, palladium-catalyzed deallylation reactions streamlined the synthesis. acs.org

These strategic modifications led to a final route with significant enhancements in cost-efficiency, scalability, and safety when compared to earlier synthetic strategies. acs.org General principles for scaling up chemical processes safely include in-depth knowledge of risk assessment techniques, understanding chemical reactivity and thermal stability, and proper design of pressure relief systems. scientificupdate.com

Impurity Profiling and Minimization in Process Development

Impurity profiling—the identification, quantification, and control of impurities—is a critical aspect of pharmaceutical process development. ijprajournal.commedwinpublishers.com Impurities can arise from starting materials, intermediates, by-products, or degradation products. medwinpublishers.com For this compound, achieving a high purity profile (>99 GC area %) is essential. acs.org

In the development of an optimized process, specific impurities were identified and minimized. acs.org An innovative isolation procedure was crucial to achieving the desired purity. acs.org

| Impurity | Final Process Level (%) |

| N-propylcyclopropylamine | 0.06 |

| mono-cyclopropylamine | Not Detectable |

| N-ethyl-cyclopropylamine | 0.02 |

This table displays the levels of key impurities achieved in the final, optimized process for dicyclopropylamine synthesis, demonstrating effective minimization. acs.org

This level of control ensures the final product meets stringent quality standards. The process of impurity profiling involves developing sensitive analytical methods to detect and quantify impurities at very low levels. researchgate.net

Palladium Removal Strategies in this compound Isolation

Palladium catalysts are frequently used in modern organic synthesis, including in routes to dicyclopropylamine. acs.org While highly effective, residual palladium in the final active pharmaceutical ingredient (API) is a major concern due to its potential toxicity and regulatory limits. Therefore, effective removal strategies are non-negotiable.

In the synthesis of dicyclopropylamine, where palladium-catalyzed deallylation reactions were employed, an innovative isolation procedure was developed specifically to address this issue. acs.org This procedure reliably reduced the amount of palladium residue to below 20 ppm, a significant achievement that circumvents the chemical instability of the dicyclopropylamine free base. acs.org

General strategies for palladium removal from process streams include:

Solvent Extraction : Utilizing specific extracting agents to selectively remove palladium ions from a solution. researchgate.net

Adsorption : Using solid-supported scavengers or activated carbon to bind and remove the metal.

Crystallization : Designing crystallization conditions that leave the palladium impurities behind in the mother liquor.

The successful implementation of such a strategy was a key highlight of the optimized this compound production process. acs.org

Industrial Relevance of this compound Synthesis

The industrial synthesis of this compound has evolved through various strategies, each aiming to improve upon the last in terms of cost-effectiveness, safety, scalability, and the purity of the final product. Key developments have focused on minimizing impurities and establishing reliable isolation procedures.

One of the significant challenges in the synthesis of dicyclopropylamine is its inherent instability, which can complicate its preparation, isolation, and purification. Furthermore, its high solubility in water presents additional hurdles for efficient isolation. To address these issues, multiple synthetic strategies have been developed and refined.

Early Synthetic Strategies and Their Limitations

Initial approaches to synthesizing this compound often faced challenges in achieving high purity and were not always amenable to large-scale production. These earlier methods could result in the formation of several impurities that were difficult to separate from the final product.

Development of a Scalable and Efficient Reductive Amination Protocol

A significant advancement in the industrial synthesis of this compound was the development of a process centered around a highly efficient reductive amination protocol. This strategy offered substantial improvements in cost-efficiency, safety, and scalability. A key feature of this route is the implementation of two chemo-selective, palladium-catalyzed deallylation reactions.

To overcome the challenges of chemical instability and high aqueous solubility, an innovative isolation procedure was developed. This procedure was crucial in reliably reducing palladium residues to less than 20 ppm and minimizing key impurities. The effectiveness of this process is demonstrated by the consistently high purity of the this compound produced, exceeding 99% as determined by gas chromatography (GC).

The table below details the typical impurity profile achieved with this optimized reductive amination route.

| Impurity | Chemical Name | Typical Level |

| 3 | N-propylcyclopropylamine | 0.06% |

| 4 | mono-cyclopropylamine | Not Detectable |

| 17 | N-ethyl-cyclopropylamine | 0.02% |

A Robust Two-Step Process via Chan-Lam Coupling

Further refinement in the synthesis of high-quality this compound led to the development of a short and efficient two-step process. This method avoids many of the liabilities of previous synthetic approaches.

The key steps in this robust process are:

An oxygen-mediated Chan-Lam coupling of N-cyclopropyl 4-nitrobenzenesulfonamide (B188996) with cyclopropylboronic acid.

An optimized p-nosyl deprotection using 1-decanethiol.

This process has proven to be high-yielding and addresses many of the challenges previously encountered. The collection of key safety data was instrumental in the implementation of the oxygen-mediated step on an industrial scale, ensuring safe operation throughout development, optimization, and manufacturing.

The development of these advanced synthetic methodologies underscores the chemical industry's commitment to producing high-quality, cost-effective chemical intermediates while prioritizing safety and scalability. The ability to control impurity profiles and efficiently isolate the final product are hallmarks of a mature and robust industrial process.

Chemical Reactivity and Mechanistic Studies of Dicyclopropylamine Hydrochloride

General Reaction Characteristics of Secondary Amines and Cyclopropylamine (B47189) Derivatives

The reactivity of dicyclopropylamine (B1602253) is fundamentally characterized by the lone pair of electrons on the nitrogen atom, which makes it both a Brønsted-Lowry base and a nucleophile. pressbooks.publibretexts.org Like other secondary amines, it can react with acids to form salts and with a variety of electrophiles. pressbooks.publibretexts.org The nitrogen atom's lone pair is readily available to attack electron-deficient centers, initiating many of the characteristic reactions of this compound class. libretexts.org

The presence of the cyclopropyl (B3062369) groups introduces unique features. The three-membered ring possesses significant angle strain, which enhances its reactivity in certain transformations. hyphadiscovery.com The carbon-carbon bonds within the cyclopropane (B1198618) ring have a higher degree of p-character than typical alkanes, giving them some properties akin to a double bond. This electronic structure can influence the reactivity of the adjacent amine group and provides a site for potential ring-opening reactions under specific conditions. hyphadiscovery.comnih.gov

Acid-Base Properties and Protonation Effects

Amines are basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton from an acid. libretexts.org The basicity of amines is commonly expressed by the pKₐ of their conjugate acid (the ammonium (B1175870) ion). lumenlearning.com For most simple alkylammonium ions, the pKₐ values are in the range of 9.5 to 11.0. lumenlearning.com Dicyclopropylamine hydrochloride is the ammonium salt formed by the reaction of dicyclopropylamine with hydrochloric acid.

Protonation of the amine has a profound electronic effect on the adjacent cyclopropyl rings. The resulting ammonium group is not a π-acceptor but functions as a cationic σ-acceptor. nih.gov This σ-withdrawing property influences the electronic distribution within the cyclopropane rings, leading to a weakening and lengthening of the distal C-C bond (the bond furthest from the substituent). nih.gov This protonation-induced bond weakening is a critical factor in initiating electrophilic ring-opening reactions, as it lowers the energy barrier for cleavage of the distal bond. nih.gov The combination of this electronic destabilization and charge-charge repulsion in the transition state facilitates reactions that involve the cyclopropyl moieties. nih.gov

Reactions Involving the Amine Functionality

The lone pair on the nitrogen atom is the primary site of reactivity for acylation, alkylation, and arylation reactions.

Secondary amines like dicyclopropylamine readily undergo acylation when treated with acyl halides or carboxylic anhydrides to form N,N-disubstituted amides. libretexts.org The reaction with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism, also known as an addition-elimination mechanism. chemguide.co.ukdocbrown.info

The reaction is initiated by the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acyl chloride. libretexts.orgchemguide.co.uk This forms a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond is reformed, which leads to the elimination of the chloride ion as a leaving group. libretexts.orgchemguide.co.uk Since the initial nucleophile was a neutral amine, the resulting amide product is initially protonated. A second equivalent of the amine (or another base) acts as a base to deprotonate the nitrogen, yielding the final neutral amide product and an ammonium chloride salt. libretexts.org

Alkylation of dicyclopropylamine involves the formation of a new carbon-nitrogen bond and typically occurs via a nucleophilic aliphatic substitution (SN2) reaction with an alkyl halide. ucalgary.cawikipedia.org The amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. ucalgary.ca This reaction converts the secondary amine into a tertiary amine.

A common challenge in the alkylation of secondary amines is the potential for overalkylation. masterorganicchemistry.com The tertiary amine product is also nucleophilic and can compete with the starting secondary amine for the alkyl halide. nih.gov This can lead to the formation of a quaternary ammonium salt, especially if the alkylating agent is used in excess or is highly reactive (e.g., methyl iodide). libretexts.orgmasterorganicchemistry.com The selectivity of the reaction can be difficult to control, often resulting in a mixture of products. ucalgary.ca

The N-arylation of cyclopropylamines, a key transformation in medicinal chemistry, has historically been challenging. nih.govacs.org However, significant advances have been made using palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination). researchgate.net This method allows for the formation of N-arylcyclopropylamines from aryl halides.

The reaction requires a palladium catalyst, typically in conjunction with a specialized phosphine ligand. The development of highly active, air-stable palladium precatalysts has been crucial for achieving high yields. nih.govacs.org Specific ligands and precatalysts have been designed to overcome the challenges associated with these substrates. For instance, sterically demanding and electron-rich ligands can facilitate the coupling of a wide range of (hetero)aryl chlorides even at room temperature. acs.orgchemrxiv.org

Different catalyst systems are optimized for different outcomes. For example, certain precatalysts are suited for delivering monoarylated products, while others are better for preparing unsymmetrical diarylated products. nih.govresearchgate.net These methods are tolerant of a variety of functional groups on the aryl halide partner. nih.gov

| Aryl Halide Example | Catalyst/Ligand System | Product | Yield (%) |

| 4-Chloroanisole | Pd / adYPhos | N-(4-methoxyphenyl)cyclopropylamine | High |

| (Hetero)aryl Chlorides | [(tBuBrettPhos)Pd(allyl)]OTf | Monoarylated Cyclopropylamines | Good to Excellent |

| Aryl Bromides | Pd₂(dba)₃ / BINAP / NaOtBu | N-Arylcyclopropylamines | 43-99 |

| Various Aryl Halides | (PtBu₃)Pd(crotyl)Cl | Unsymmetrical Diarylated Products | High |

Table 1: Examples of Palladium-Catalyzed N-Arylation of Cyclopropylamines. Data compiled from multiple research findings. researchgate.netacs.org

Reactions Involving the Cyclopropyl Moieties

While the amine group is the most common site of reactivity, the cyclopropyl rings themselves can participate in reactions, primarily through ring-opening pathways. These reactions are driven by the release of the inherent ring strain (>100 kJ mol⁻¹). researchgate.net

Electrophilic ring-opening can occur under strongly acidic conditions. As discussed previously, protonation of the amine nitrogen creates a strong σ-acceptor group that weakens the distal C₂-C₃ bond of the cyclopropane ring. nih.gov In the presence of a superacid, this weakening facilitates electrophilic attack and cleavage of this distal bond, leading to the formation of a dicationic intermediate that can be trapped by nucleophiles such as arenes in a Friedel-Crafts-type reaction. nih.gov

The cyclopropylamine moiety is also susceptible to oxidative metabolism, particularly by cytochrome P450 (CYP) enzymes. hyphadiscovery.comscientificlabs.ie This process is believed to involve an initial one-electron oxidation at the nitrogen atom, forming a cyclopropylamine radical cation. nih.govacs.org This highly reactive intermediate can undergo rapid scission of the cyclopropane ring. nih.govacs.org This ring-opening can lead to the formation of reactive intermediates, such as α,β-unsaturated aldehydes, which can covalently bind to biological macromolecules like proteins. hyphadiscovery.comacs.org This metabolic pathway is a known mechanism of toxicity for some drugs containing a cyclopropylamine substructure. hyphadiscovery.comacs.org

Ring-Opening Reactions of Cyclopropane Derivatives

Ring-opening reactions are a hallmark of cyclopropane chemistry, providing a pathway to linear, functionalized molecules. In the context of cyclopropylamine hydrochlorides, the protonated amino group plays a crucial role in directing the regioselectivity of the cleavage.

Research on trans-2-phenylcyclopropylamine hydrochloride, a structural analog, provides significant insight into this process. When treated with a Brønsted superacid such as triflic acid (CF₃SO₃H), the compound undergoes electrophilic ring-opening. nih.gov Theoretical studies have shown that strong σ-acceptor groups, like the ammonium group (-NH₃⁺), interact with the cyclopropane 1e” orbital. This interaction leads to a weakening and lengthening of the distal C₂-C₃ bond (the bond furthest from the substituent). nih.gov

In contrast, cyclopropanes bearing π-acceptor groups typically experience a weakening of the vicinal C₁-C₂ bond (the bond adjacent to the substituent). The electrophilic ring-opening of trans-2-phenylcyclopropylamine hydrochloride proceeds via cleavage of the distal bond. This is attributed to two main effects: the weakening of the distal bond by the σ-withdrawing ammonium group and charge-charge repulsive forces in the transition state. nih.gov The reaction is initiated by protonation of the cyclopropane ring, forming a reactive dicationic superelectrophile, which then readily reacts with nucleophiles. nih.gov Other modes of ring-opening for cyclopropylamine derivatives include processes initiated by single-electron transfer, which generate radical cation intermediates that undergo rapid ring cleavage. acs.org

Cyclopropanation and Related Transformations

While dicyclopropylamine itself is a product of cyclopropanation, its structure can participate in further transformations, notably cycloaddition reactions. N-aryl cyclopropylamines can undergo formal [3+2] photocycloadditions with various olefins. rsc.orgchemrxiv.org These reactions are often initiated by a single-electron transfer (SET) from the electron-rich amine to a photosensitizer or directly to an electron-poor olefin upon photoexcitation.

This SET process generates a cyclopropylamine radical cation. This intermediate is highly unstable and undergoes rapid, regioselective β-scission of the cyclopropane ring to form a more stable distonic radical cation (where the charge and radical centers are separated). rsc.org This ring-opened intermediate then engages with an olefin in a [3+2] cycloaddition to form a five-membered ring, such as a substituted cyclopentylamine or pyrrolidine derivative. rsc.orgchemrxiv.org This transformation highlights how the cyclopropylamine moiety can be used as a three-carbon building block in the synthesis of more complex cyclic systems.

Electrophilic and Nucleophilic Substitutions on Cyclopropane Rings

Direct nucleophilic substitution on a cyclopropane ring via classical Sₙ1 or Sₙ2 mechanisms is generally disfavored due to the high s-character of the C-H bonds and the steric hindrance associated with the ring structure. researchgate.net However, formal substitution can be achieved through alternative pathways.

The reactivity of this compound in a superacid medium provides a clear example of an electrophilic attack followed by a nucleophilic reaction. In this case, the cyclopropane ring itself acts as the nucleophile, attacking a proton (the electrophile) to initiate ring-opening. The resulting ring-opened dicationic species is a potent electrophile. nih.gov This intermediate can then be trapped by a nucleophile, such as benzene, in a Friedel-Crafts-type reaction to yield the final substituted product. nih.gov

Cyclopropanes bearing an electron-accepting group are known to react as electrophiles in polar, ring-opening reactions. bohrium.comscispace.com For this compound, the protonated amine acts as this electron-accepting group, activating the cyclopropane rings toward nucleophilic attack that proceeds via ring-opening rather than direct displacement.

Mechanistic Investigations of this compound Transformations

Understanding the precise mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. This is achieved through a combination of computational modeling and advanced analytical techniques.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways of cyclopropane derivatives. beilstein-journals.org Theoretical studies have been successfully applied to understand the regioselective ring-opening of cyclopropylamine hydrochlorides.

For the electrophilic ring-opening of trans-2-phenylcyclopropylamine hydrochloride, DFT calculations were used to model the reaction intermediates and transition states. nih.gov The calculations revealed that protonation of the cyclopropane ring could lead to two isomeric dications. By comparing the energies of the respective transition states, the model correctly predicted the exclusive formation of the product resulting from the cleavage of the distal C₂-C₃ bond. nih.gov Furthermore, calculations of the natural atomic orbital bond orders confirmed the weakening of this distal bond in the ground state of the protonated amine, supporting the proposed mechanism. nih.gov

| Species | Property | Value | Significance |

|---|---|---|---|

| Protonated Amine (Ground State) | C₁-C₂ Bond Order | 0.828 | Shows relative weakening of the distal C₂-C₃ bond even before reaction. |

| C₁-C₃ Bond Order | 0.830 | ||

| C₂-C₃ Bond Order | 0.817 | ||

| Dicationic Intermediates | Relative Energy (1,4-dication) | 0.0 kcal/mol | Although the 1,4-dication is more stable, the reaction proceeds via the 1,3-dication due to a lower energy transition state. |

| Relative Energy (1,3-dication) | +5.7 kcal/mol |

Spectroscopic and Spectrometric Elucidation of Reaction Intermediates

The direct observation and characterization of short-lived reaction intermediates are paramount for confirming proposed reaction mechanisms. A variety of spectroscopic and spectrometric techniques are employed for this purpose.

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying reactions that proceed via radical intermediates. It has been specifically used to investigate the radical cation mechanism associated with the ring-opening of cyclopropylamines, providing direct evidence for the existence of these paramagnetic species. acs.org

Mass spectrometry (MS), particularly electrospray ionization (ESI-MS), is highly effective for detecting and characterizing charged intermediates in solution. rsc.org This technique can be used to identify fleeting amine radical cations and dicationic intermediates formed during the ring-opening and cycloaddition reactions of cyclopropylamines. By coupling MS with fragmentation techniques (MS/MS), further structural information about these transient species can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the stable identification of reaction products. For example, ¹H NMR has been used to identify the specific structures of ring-opened products resulting from the photolysis of N-cyclopropylanilines, confirming the reaction pathway. acs.org

| Technique | Abbreviation | Type of Intermediate Detected | Application Example |

|---|---|---|---|

| Electron Spin Resonance Spectroscopy | ESR | Radical cations, neutral radicals | Direct detection of radical intermediates in cyclopropylamine ring-opening. acs.org |

| Electrospray Ionization Mass Spectrometry | ESI-MS | Cationic species (radical cations, dications) | Identification of charged intermediates from solution in real-time. rsc.org |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Stable products and some long-lived intermediates | Structural confirmation of final ring-opened products. acs.org |

| Ultraviolet-Visible Spectrophotometry | UV-Vis | Species with chromophores (e.g., radical cations) | Monitoring the formation and decay of absorbing intermediates. acs.org |

Biological Activity and Pharmacological Research Applications of Dicyclopropylamine Hydrochloride

Exploration of Potential Biological Activity

While dicyclopropylamine (B1602253) hydrochloride itself is not typically investigated as a therapeutic agent, its structural motif is incorporated into various compounds that have demonstrated significant biological activity. Derivatives of (1-cyclopropyl)cyclopropylamine have been explored for several therapeutic and practical applications. beilstein-journals.orgnih.gov

Notably, these derivatives have been found to be useful in the following areas:

Hepatitis C Treatment: Certain compounds derived from (1-cyclopropyl)cyclopropylamine have been investigated as potential agents for the treatment of hepatitis C. beilstein-journals.orgnih.gov

Antibacterial Agents: Derivatives have shown activity as inhibitors of methicillin-resistant Staphylococcus aureus (MRSA), a bacterium responsible for difficult-to-treat infections. beilstein-journals.orgnih.gov

Agrochemicals: The dicyclopropylamine moiety is also found in compounds developed as pest control agents, including pesticides, insecticides, and acaricides. beilstein-journals.orgnih.gov

The exploration of these derivatives highlights the importance of the dicyclopropylamine scaffold in medicinal chemistry and agrochemical research.

Table 1: Investigated Applications of Dicyclopropylamine Derivatives

| Area of Application | Target/Organism | Reference |

|---|---|---|

| Antiviral | Hepatitis C Virus | beilstein-journals.org, nih.gov |

| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | beilstein-journals.org, nih.gov |

| Agrochemical | Pests (as pesticides, insecticides, acaricides) | beilstein-journals.org, nih.gov |

Mechanism of Action Studies

Direct and extensive studies on the specific mechanism of action of dicyclopropylamine hydrochloride are not widely available in published literature, as it is primarily used as a chemical intermediate. However, the known reactivity and metabolic fate of the related cyclopropylamine (B47189) functional group can provide insights into potential mechanisms that derivatives of dicyclopropylamine might employ.

While direct studies on this compound are scarce, the simpler compound, cyclopropylamine, is known to be a mechanism-based inactivator of cytochrome P450 (CYP) enzymes. sigmaaldrich.comchemicalbook.com This inactivation occurs through an initial one-electron oxidation at the nitrogen atom, followed by the cleavage of the cyclopropane (B1198618) ring, which then leads to covalent modification of the enzyme. sigmaaldrich.comchemicalbook.com This suggests that compounds containing a cyclopropylamine group, such as dicyclopropylamine, could be investigated for their potential to modulate the activity of CYP enzymes.

The metabolism of cyclopropyl (B3062369) groups, particularly when attached to an amine, is an area of significant interest in drug development. The cyclopropylamine moiety can undergo metabolic activation by CYP enzymes to form reactive intermediates. hyphadiscovery.com This can lead to the formation of reactive ring-opened products that can covalently bind to cellular macromolecules, such as proteins. hyphadiscovery.com For example, the hepatotoxicity of the antibiotic trovafloxacin, which contains a cyclopropylamine group, is associated with CYP-mediated oxidation to form reactive intermediates. hyphadiscovery.com Therefore, while not a direct therapeutic modulation, the way in which the dicyclopropylamine moiety is metabolized can significantly influence the safety and efficacy profile of drugs derived from it.

Role as a Precursor in Drug Synthesis

The primary and most well-documented role of this compound is as a precursor and intermediate in organic synthesis. beilstein-journals.orgnih.gov Its structural characteristics are desirable for creating molecules with specific three-dimensional conformations, which is a critical aspect of modern drug design.

The cyclopropylamine structure is a key component in the synthesis of various pharmaceutical compounds. For instance, it is used in the creation of certain antibacterial agents like ciprofloxacin, enrofloxacin, and sparfloxacin. chemicalbook.com While these are examples of the utility of the simpler cyclopropylamine, this compound serves as a more complex building block for creating novel chemical entities. A scalable synthesis for (1-cyclopropyl)cyclopropylamine hydrochloride has been developed, underscoring its importance as a building block for producing biologically active and pharmacologically relevant compounds on a larger scale. beilstein-journals.orgnih.gov The synthesis of novel diarylpyrimidines as potential non-nucleoside reverse transcriptase inhibitors for HIV has also utilized a cyclopropylamino-linking group, demonstrating the versatility of this moiety in drug design. researchgate.net

Integration into Complex Drug Candidate Syntheses

The unique structural properties of the cyclopropyl group, such as its high degree of s-character and ring strain, make it a valuable component in medicinal chemistry for designing novel therapeutic agents. The cyclopropylamine moiety is utilized as a precursor in the synthesis of a range of drug candidates, including those for antiviral and anticancer applications. longdom.org Its incorporation can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets.

A notable example is in the development of antiviral agents. The prodrug of 2',3'-didehydro-2',3'-dideoxyguanosine, known as cyclo-d4G, incorporates a cyclopropylamino group. This modification is central to its biological activity profile and demonstrates how the cyclopropylamine structure can be integrated into complex nucleoside analogs designed to combat viral replication.

Synthesis of Active Pharmaceutical Ingredients

The synthesis of Active Pharmaceutical Ingredients (APIs) is a highly refined process where specific chemical building blocks are assembled to create a final drug substance. nih.gov this compound, as a source of the dicyclopropylamine group, falls into the category of these essential reagents. Modern pharmaceutical synthesis often employs advanced methods like flow chemistry or electrochemical techniques to improve efficiency, sustainability, and yield. nih.govnih.gov In this context, building blocks like dicyclopropylamine are reacted in multi-step sequences to construct the complex molecular architecture of an API. The ability to efficiently introduce specific functionalities, such as the cyclopropylamine moiety, is critical for exploring the chemical space and optimizing the properties of new drug candidates. longdom.orgnih.gov

Development of Multifunctional Therapeutic Agents

A growing area of research is the development of single chemical entities that can act on multiple biological targets or exhibit several therapeutic effects, known as multifunctional therapeutic agents. The synthesis of such agents often involves combining different pharmacophores into one molecule. The cyclopropylamine moiety can be a key component in this strategy. For instance, heterocyclic systems containing nitrogen, which can be derived from amine precursors, have been investigated for combined antimicrobial and anticancer properties. nih.gov The incorporation of a cyclopropylamine group into scaffolds known for a particular activity, such as antitumor or antiviral effects, is a strategy explored to create novel derivatives with a potentially broader or enhanced spectrum of activity. nih.gov

Pharmacological Applications in Research and Development

The dicyclopropylamine structural unit is featured in various compounds undergoing pharmacological investigation for a range of therapeutic applications.

Enzyme Inhibition Studies

Compounds containing the cyclopropylamine moiety have been identified as potent enzyme inhibitors. Enzyme inhibition is a common mechanism of action for many drugs, involving the blockage of an enzyme's active site to prevent its normal function. researchgate.net A key example is the anti-HIV agent cyclo-d4G, a compound containing a cyclopropylamino group. Research shows that its antiviral activity stems from its metabolism to a triphosphate analog, which then acts as an inhibitor of the viral enzyme HIV-1 reverse transcriptase. This inhibition is crucial for halting the viral replication cycle.

Antimicrobial and Antiviral Activities

The antiviral properties of compounds incorporating the cyclopropylamine motif are demonstrated by research on cyclo-d4G. This nucleoside analog shows selective activity against the human immunodeficiency virus (HIV). Studies in primary blood mononuclear cells found it effectively inhibited the LAI strain of HIV-1.

| Compound | Virus Strain | Activity | Cell Type |

| Cyclo-d4G | HIV-1 (LAI strain) | 50% inhibition at 1.1 ± 0.1 µM | PBMC |

| Data sourced from PubMed longdom.org |

While direct antimicrobial studies on this compound are not the focus, related nitrogen-containing heterocyclic compounds are widely investigated for such properties. For example, certain pyridine (B92270) derivatives have shown notable antimicrobial effects against various bacterial and fungal strains. frontiersin.org This highlights the general potential of amine-derived functional groups in the development of new antimicrobial agents.

Antitumor and Anticancer Research

The cyclopropylamine moiety is a structural feature present in various compounds designed for antitumor and anticancer research. longdom.org Nitrogen-containing heterocyclic compounds are a cornerstone of oncology drug development, with many synthetic medications featuring these rings as a central component. researchgate.net Research into dicopper(II) complexes and pyridine-2,5-dicarboxylate (B1236617) complexes has shown that such molecules can exhibit significant cytotoxicity against selected tumor cell lines. nih.govrsc.org For instance, a copper complex, [Cu(pydc)(phen)(H₂O)₂], demonstrated potent cytotoxic activity against rat glioma (C6) cells, with an IC₅₀ value of 0.6 µM after 48 hours of treatment. nih.gov The inclusion of amine-derived structures is a key strategy in the synthesis of these and other potential anticancer agents. longdom.orgrsc.org

| Compound | Cell Line | IC₅₀ Value (48h) |

| [Cu(pydc)(phen)(H₂O)₂] | Rat Glioma (C6) | 0.6 µM |

| [Zn(pydc)(phen)(H₂O)₂]·H₂O | Rat Glioma (C6) | 15 µM |

| Data sourced from PubMed nih.gov |

Neurochemical Studies

The cyclopropylamine moiety is a critical pharmacophore found in several neuroactive compounds, most notably as inhibitors of monoamine oxidases (MAO). nih.govlongdom.org These enzymes, which exist in two primary isoforms (MAO-A and MAO-B), are responsible for the degradation of key monoamine neurotransmitters like serotonin, norepinephrine (B1679862), and dopamine (B1211576). nih.gov Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, a mechanism central to the action of certain antidepressants and treatments for neurodegenerative disorders. wikipedia.orgwikipedia.org

Monoamine Oxidase (MAO) Inhibition

The cyclopropylamine structure is a foundational scaffold for mechanism-based inhibitors of MAO. nih.gov Compounds containing this group can act as irreversible inhibitors, forming a stable covalent bond with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, thereby rendering the enzyme inactive. nih.govnih.gov This inactivation leads to a sustained increase in monoamine levels.

Research into various N-substituted and ring-substituted cyclopropylamines has demonstrated that modifications to the core structure can confer selectivity for either MAO-A or MAO-B. nih.govcapes.gov.br For instance, studies on cis-cyclopropylamines with an alkoxy group on the cyclopropyl ring showed that many derivatives were highly selective, irreversible inhibitors of MAO-B. nih.gov One such derivative, cis-N-benzyl-2-methoxycyclopropylamine, was found to be a potent MAO-B inhibitor with an IC50 value of 5 nM, making it over 20-fold more effective than the classic cyclopropylamine-based drug, tranylcypromine. nih.gov In contrast, other related compounds have shown preferential inhibition of MAO-A. capes.gov.br The specific substitution pattern on the cyclopropyl ring and the amine nitrogen are key determinants of this selectivity.

Dopamine Reuptake Inhibition

In addition to MAO inhibition, some neuroactive compounds interfere with the dopamine transporter (DAT), a protein that removes dopamine from the synaptic cleft to terminate its signal. wikipedia.orgpatsnap.com Inhibition of DAT leads to increased extracellular dopamine concentrations, which can produce stimulant and antidepressant-like effects. wikipedia.orgwikipedia.org While direct studies on this compound's effect on DAT are not available, conformational analogues of dopamine that incorporate a cyclopropylamine structure have been synthesized and evaluated. nih.gov For example, (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides were investigated for dopaminergic activity, though they did not demonstrate the expected effects in a canine renal blood-flow model. nih.gov However, the principle that cyclopropylamine-containing structures can interact with dopaminergic systems remains an area of interest in drug development. patsnap.comnih.gov

Table 1: MAO Inhibition by Representative Cyclopropylamine Derivatives This table presents data for related cyclopropylamine compounds to illustrate the typical activity of this chemical class, as specific data for this compound is not available.

| Compound | Target | Inhibition Value (IC50) | Notes | Reference |

|---|---|---|---|---|

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM | Irreversible inhibition after 30 min pre-incubation. | nih.gov |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM | Highly selective for MAO-B. | nih.gov |

| Tranylcypromine | MAO-A | 7.7 µM (Ki) | Non-selective inhibitor. | |

| Tranylcypromine | MAO-B | 3.8 µM (Ki) | Non-selective inhibitor. | |

| Clorgyline | MAO-A | 0.02 µM | A selective, irreversible MAO-A inhibitor used as a reference. | medchemexpress.com |

Anti-inflammatory Potential

There is currently no direct research investigating the anti-inflammatory potential of this compound. However, a potential for such activity can be hypothesized based on the known link between monoamine oxidase inhibition and the modulation of inflammatory processes. nih.gov

Inflammation is a complex biological response regulated by a host of signaling molecules, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). sinobiological.com Dysregulation of these cytokines is a hallmark of many chronic inflammatory diseases. nih.gov Emerging evidence suggests that MAO inhibitors can exert anti-inflammatory effects by reducing the expression of these key molecules. nih.gov For example, studies in various disease models have shown that MAO inhibitors can decrease the production of TNF-α and IL-1β. nih.gov

The proposed mechanism for this anti-inflammatory action involves multiple pathways. First, MAO activity itself produces reactive oxygen species, such as hydrogen peroxide, which can contribute to oxidative stress and promote inflammation. nih.gov By inhibiting MAO, these byproducts are reduced. Second, the increase in catecholamines (like norepinephrine and dopamine) resulting from MAO inhibition can have immunomodulatory effects. nih.gov These neurotransmitters can interact with receptors on immune cells to suppress the production of pro-inflammatory cytokines.

Given that cyclopropylamines are a well-established class of MAO inhibitors, it is plausible that this compound could exhibit anti-inflammatory properties by this mechanism. nih.govnih.gov This remains a theoretical potential that requires direct experimental validation through studies measuring its effect on cytokine production in inflammatory models, such as LPS-stimulated macrophages or in vivo models of inflammation. mdpi.comnih.govrsc.org

Table 2: Effects of General MAO Inhibitors on Inflammatory Markers This table provides examples of the anti-inflammatory effects of other MAO inhibitors, as direct data for this compound is not available.

| MAO Inhibitor | Model | Effect | Reference |

|---|---|---|---|

| Nialamide | Murine model of cerebral ischemia | Reduced microglia and astrocyte numbers; Reduced TNF-α protein expression. | nih.gov |

| Pargyline | Rat model of renal ischemia/reperfusion | Reduced IL-1β and TNF-α gene expression. | nih.gov |

Table of Mentioned Compounds

Toxicological and Environmental Impact Research on Dicyclopropylamine Hydrochloride

Toxicological Study Methodologies

The toxicological evaluation of a chemical compound like Dicyclopropylamine (B1602253) hydrochloride relies on a tiered approach that begins with in vitro methods to screen for potential hazards before proceeding to more complex in vivo studies. This strategy is in line with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

In Vitro Toxicological Assessments

In vitro studies are conducted on cultured cells or microorganisms to determine the potential of a substance to cause harm at the cellular level. These methods are generally rapid and cost-effective, providing valuable preliminary data.

Cytotoxicity assays are fundamental in toxicology and are used to determine the concentration at which a substance becomes toxic to cells. These assays measure various cellular functions to assess cell viability and death. Common methods include:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells databiotech.co.il.

Trypan Blue Exclusion Assay : This is a simple and widely used method to differentiate viable from non-viable cells. The assay is based on the principle that live cells with intact cell membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue kosheeka.com.

Lactate Dehydrogenase (LDH) Release Assay : LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. Measuring the amount of LDH in the culture medium can therefore serve as an indicator of cytotoxicity nih.gov.

The selection of a specific cytotoxicity assay depends on the research question and the nature of the compound being tested. Each method has its own advantages and limitations, as summarized in the table below.

| Assay Type | Principle | Endpoint Measured |

| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Colorimetric measurement of formazan product, indicating metabolic activity. |

| Trypan Blue Exclusion | Exclusion of dye by intact cell membranes of viable cells. | Microscopic counting of stained (dead) and unstained (viable) cells. |

| LDH Release Assay | Measurement of a cytosolic enzyme (LDH) released into the culture medium from damaged cells. | Enzymatic activity of LDH, indicating loss of membrane integrity. |

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates or repair the resulting damage. Assessing the potential of a compound to induce oxidative stress is a critical component of toxicological evaluation. Methodologies for this assessment can be categorized as follows:

Direct Measurement of Reactive Oxygen Species (ROS) : Fluorogenic probes are often used to detect the presence of ROS within cells. For instance, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) can be oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF), allowing for the quantification of intracellular ROS levels caymanchem.com.

Measurement of Antioxidant Levels : The depletion of endogenous antioxidants can be an indicator of oxidative stress. Assays are available to measure the levels of key antioxidants such as reduced glutathione (GSH) and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase caymanchem.comcellbiolabs.com.

Detection of Damage to Biomolecules : Oxidative stress can lead to damage of lipids, proteins, and DNA. The measurement of biomarkers of this damage, such as malondialdehyde (MDA) for lipid peroxidation or 8-hydroxy-2'-deoxyguanosine (8-OHdG) for DNA damage, provides an indirect measure of oxidative stress caymanchem.combiomol.com.

| Assessment Approach | Parameter Measured | Example Method |

| Direct ROS Measurement | Intracellular levels of reactive oxygen species. | DCFH-DA Assay |

| Antioxidant Status | Levels of antioxidant molecules and enzyme activities. | Glutathione (GSH) Assay, Superoxide Dismutase (SOD) Activity Assay |

| Biomolecule Damage | Products of oxidative damage to lipids, proteins, or DNA. | Malondialdehyde (MDA) Assay, 8-hydroxy-2'-deoxyguanosine (8-OHdG) Assay |

Genotoxicity studies are designed to detect compounds that can cause damage to the genetic material (DNA) of cells. Such damage can lead to mutations and may be associated with the development of cancer. International guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the Organisation for Economic Co-operation and Development (OECD), provide a framework for a standard battery of genotoxicity tests europa.euich.orgeuropa.eu. The standard in vitro tests include:

Ames Test (Bacterial Reverse Mutation Assay) : This test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes involved in histidine or tryptophan synthesis. The assay detects the ability of a test substance to cause mutations that revert the bacteria to a state where they can synthesize the required amino acid service.gov.uk.

In Vitro Mammalian Cell Micronucleus Test : This assay detects damage to chromosomes. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) effects service.gov.uknih.gov.

In Vitro Mouse Lymphoma Assay (MLA) : This assay is used to detect gene mutations and clastogenic events in mammalian cells. It measures mutations at the thymidine kinase (TK) locus in mouse lymphoma L5178Y cells.

In Vivo Toxicological Assessments

Acute systemic toxicity studies are performed to determine the harmful effects of a single, high-dose exposure to a substance. The primary goal is to determine the median lethal dose (LD50), which is the dose that is lethal to 50% of the test animal population. The OECD provides several guidelines for acute oral toxicity testing that aim to reduce the number of animals used while still providing sufficient information for hazard classification oup.comnih.govwikipedia.org. These include:

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure : This method involves dosing animals in a stepwise manner using a set of predefined doses. The outcome of the test is the identification of a dose that causes evident toxicity but not mortality, and a dose that causes mortality.

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method : This is a sequential testing procedure that uses a small number of animals (three per step) at one of several fixed dose levels. The mortality rate in each step determines whether a higher or lower dose will be used in the subsequent step, or if the study can be concluded nih.gov.

OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure : This method also uses a sequential dosing approach, with the dose for each subsequent animal being adjusted up or down depending on the outcome for the previous animal. This method is particularly efficient at estimating the LD50.

The results of these studies are used to classify the substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Sub-acute and Sub-chronic Toxicity Evaluations

Sub-acute and sub-chronic toxicity studies are designed to evaluate the adverse effects of a substance following repeated or continuous exposure over a portion of an organism's lifespan. syngeneintl.com These studies are critical for determining the no-observed-adverse-effect-level (NOAEL) and identifying target organs for toxicity. enamine.net

Sub-acute studies typically involve repeated exposure for a duration of 28 days, while sub-chronic studies extend this period, often to 90 days. Although no specific sub-acute or sub-chronic studies for dicyclopropylamine hydrochloride were identified, the standard methodology for a compound of its class would involve administration to rodent and non-rodent species. nih.gov Key endpoints are systematically monitored throughout the study to detect any adverse effects. These evaluations provide comprehensive insights into the potential cumulative toxicity of a chemical. nih.gov

Table 1: Typical Endpoints in Sub-acute and Sub-chronic Toxicity Studies

| Category | Parameters Evaluated | Description |

|---|---|---|

| In-life Observations | Clinical signs, body weight, food/water consumption, behavioral changes | Daily or weekly monitoring to detect overt signs of toxicity. |

| Hematology | Red and white blood cell counts, hemoglobin, hematocrit, platelet count | Assesses effects on blood cells and their formation. |

| Clinical Chemistry | Enzymes (e.g., ALT, AST), electrolytes, glucose, lipids, total protein | Evaluates organ function, particularly liver and kidney. |

| Urinalysis | pH, specific gravity, protein, glucose, ketones, sediment microscopy | Provides additional information on kidney function and metabolic status. |

| Post-mortem Analysis | Gross necropsy, organ weights, histopathology of major tissues/organs | Macroscopic and microscopic examination to identify target organs and characterize pathological changes. |

Based on the chemical class of aliphatic amines, it is anticipated that this compound could exhibit irritant properties to the skin and eyes. nih.gov

In Silico (Computational) Toxicology Predictions

In silico, or computational, toxicology methods are particularly valuable for predicting the toxicity of chemicals for which limited experimental data exist. nih.govresearchgate.net These approaches use computer models to estimate a substance's potential for hazard based on its chemical structure. researchgate.net

QSAR Modeling for Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physical-chemical properties of molecules with their biological activities, including toxicity. biorxiv.orgmdpi.com For this compound, a QSAR model would be developed using a dataset of structurally similar amines with known toxicity data. nih.gov Molecular descriptors—numerical values that quantify different aspects of a molecule's structure—are calculated and used to build a statistical model that can predict various toxicological endpoints. biorxiv.org The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M7 guideline recognizes the use of two complementary QSAR methodologies (one expert rule-based and one statistical-based) for predicting mutagenicity. oup.com

Table 2: Examples of Molecular Descriptors for QSAR Toxicity Modeling of Amines

| Descriptor Type | Example Descriptor | Relevance to Toxicity |

|---|---|---|

| Constitutional | Molecular Weight | Influences absorption, distribution, and metabolism. |

| Topological | Wiener Index | Relates to molecular branching and shape. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates lipophilicity, affecting membrane permeability and bioaccumulation. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to chemical reactivity and potential for metabolic activation. |

| Electronic | Partial Atomic Charges | Influences interactions with biological macromolecules. |

Molecular Docking and Bioactivity Profiling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In toxicology, this technique is used to predict if a chemical can bind to and potentially alter the function of key biological macromolecules, such as enzymes or receptors, that are implicated in toxicity pathways. researchgate.netacs.org For this compound, docking studies could be performed against a panel of proteins known to be involved in toxicity, such as cytochrome P450 enzymes (involved in metabolic activation), nuclear receptors (mediating endocrine disruption), or DNA. nih.gov The results, often expressed as a binding energy or docking score, help to profile the compound's potential bioactivity and suggest mechanisms of toxicity. mdpi.com

Table 3: Potential Protein Targets for Toxicological Docking of Amines

| Protein Target | Toxicological Relevance |

|---|---|

| Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4) | Metabolism of xenobiotics; potential for activation into reactive, toxic metabolites. |